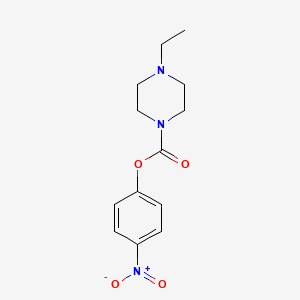

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13658423

Molecular Formula: C13H17N3O4

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3O4 |

|---|---|

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (4-nitrophenyl) 4-ethylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H17N3O4/c1-2-14-7-9-15(10-8-14)13(17)20-12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3 |

| Standard InChI Key | KBSGOJSORYPUDV-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CCN1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate features a piperazine core substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with an ethyl carboxylate. The nitrophenyl group contributes electron-withdrawing properties, while the ethyl ester enhances lipophilicity. Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 295.3 g/mol (calculated based on analogous compounds) .

-

IUPAC Name: Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate.

The compound’s planar nitrophenyl group and flexible piperazine ring enable diverse intermolecular interactions, making it suitable for targeting biological receptors .

Physicochemical Properties

Data extrapolated from similar compounds (e.g., ChemDiv 4302-2271) suggest the following properties :

| Property | Value |

|---|---|

| Partition Coefficient (logP) | 2.7 ± 0.2 |

| Water Solubility (LogSw) | -3.1 (poor solubility) |

| Polar Surface Area | 67.3 Ų |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 7 |

The moderate logP value indicates balanced lipophilicity, favoring membrane permeability, while the high polar surface area suggests potential for hydrogen bonding with biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-nitrophenyl 4-ethylpiperazine-1-carboxylate likely follows a multi-step protocol analogous to related piperazine derivatives. A proposed pathway involves:

-

Nitroaromatic Substitution: Reaction of 4-fluoronitrobenzene with piperazine under basic conditions to form 4-nitrophenylpiperazine.

-

Esterification: Treatment with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group.

Example Reaction Conditions:

-

Step 1: 4-Fluoronitrobenzene (1 equiv), piperazine (1.2 equiv), KCO, DMF, 80°C, 12 h.

-

Step 2: Ethyl chloroformate (1.1 equiv), triethylamine, dichloromethane, 0°C to room temperature, 4 h .

Industrial-Scale Production

Industrial methods may employ continuous flow reactors to enhance yield and purity. Post-synthesis purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Biological Activity and Mechanisms

Antimicrobial Activity

While direct data are unavailable, piperazine derivatives with nitrophenyl groups demonstrate antibacterial effects. For example, ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate exhibits MIC values of 3.125–6.25 mg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Drug Discovery

Screening Libraries

The compound’s structural features make it a candidate for inclusion in covalent inhibitor libraries. For instance, ChemDiv’s library includes analogs like 4302-2271, which shares the nitrophenyl-carbamothioyl motif .

Therapeutic Prospects

-

Neuropharmacology: Potential use in Parkinson’s disease research due to structural similarities with dopaminergic ligands .

-

Oncology: Piperazine derivatives are investigated for anti-proliferative effects, particularly in thyroid cancer models .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume